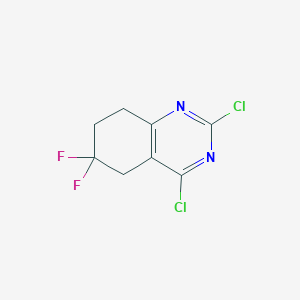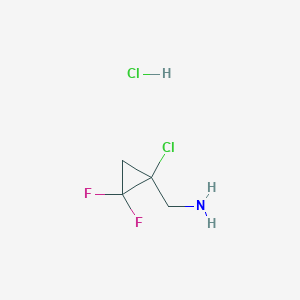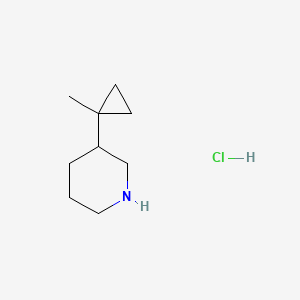
2-(3-Chloro-2-methylpropyl)-1-ethyl-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the alkylation of 1-ethylimidazole with 3-chloro-2-methylpropyl chloride under basic conditions. The reaction typically uses a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the imidazole, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole can undergo several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 2-(2-methylpropyl)-1-ethyl-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted alkyl chain and the imidazole ring can interact with specific binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloro-2-methylpropyl)-1H-imidazole: Lacks the ethyl group, making it less hydrophobic.
1-Ethyl-2-methylimidazole: Lacks the chloro-substituted alkyl chain, affecting its reactivity and biological activity.
2-(3-Bromo-2-methylpropyl)-1-ethyl-1H-imidazole: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.
Uniqueness
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H15ClN2 |
|---|---|
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
2-(3-chloro-2-methylpropyl)-1-ethylimidazole |
InChI |
InChI=1S/C9H15ClN2/c1-3-12-5-4-11-9(12)6-8(2)7-10/h4-5,8H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
PBMGIYVZOZAARU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1CC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
![[(2R)-3,3-dimethyloxiran-2-yl]methanol](/img/structure/B13526754.png)



![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)
![2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)


![3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13526799.png)


